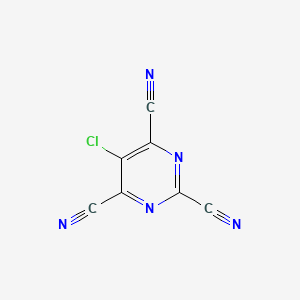
5-Chloropyrimidine-2,4,6-tricarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloropyrimidine-2,4,6-tricarbonitrile is a heterocyclic organic compound with the molecular formula C7HClN4 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloropyrimidine-2,4,6-tricarbonitrile typically involves the nucleophilic substitution of halogenated pyrimidines. One common method starts with 4,6-dichloro-2-(methylthio)pyrimidine, which undergoes a series of reactions including nucleophilic displacement, oxidation, and chlorination to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar nucleophilic substitution reactions, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloropyrimidine-2,4,6-tricarbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 5 can be replaced by various nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common in the literature.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include organolithium compounds and nitrogen-centered nucleophiles.
Oxidation: Reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) are used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophiles and conditions used. For example, nucleophilic substitution with amines can yield 4-amino derivatives .
Scientific Research Applications
5-Chloropyrimidine-2,4,6-tricarbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the synthesis of various bioactive molecules, including potential anti-inflammatory and antiviral agents.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Chemical Biology: It is employed in the study of nucleic acid analogs and enzyme inhibitors.
Mechanism of Action
The mechanism of action of 5-Chloropyrimidine-2,4,6-tricarbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors by binding to active sites, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific derivatives and applications being studied .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2,4,6-trifluoropyrimidine: Similar in structure but contains fluorine atoms instead of nitrile groups.
4,5,6-Trichloropyrimidine-2-carbonitrile: Another chlorinated pyrimidine derivative with different substitution patterns.
Uniqueness
5-Chloropyrimidine-2,4,6-tricarbonitrile is unique due to its tricarbonitrile substitution, which imparts distinct electronic properties and reactivity compared to other pyrimidine derivatives. This makes it particularly valuable in the synthesis of complex organic molecules and materials with specialized functions .
Properties
CAS No. |
139444-93-2 |
|---|---|
Molecular Formula |
C7ClN5 |
Molecular Weight |
189.56 g/mol |
IUPAC Name |
5-chloropyrimidine-2,4,6-tricarbonitrile |
InChI |
InChI=1S/C7ClN5/c8-7-4(1-9)12-6(3-11)13-5(7)2-10 |
InChI Key |
GPUVZUFBNCWSQQ-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=C(C(=NC(=N1)C#N)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


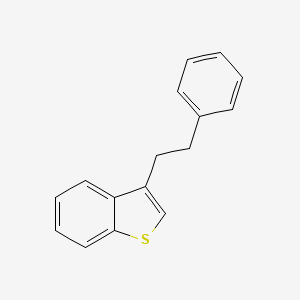
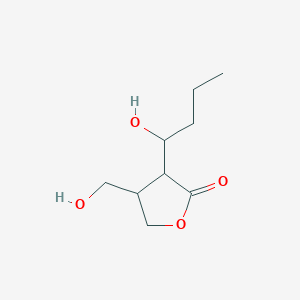
![Benzene, [(chlorofluoromethyl)thio]-](/img/structure/B14286953.png)
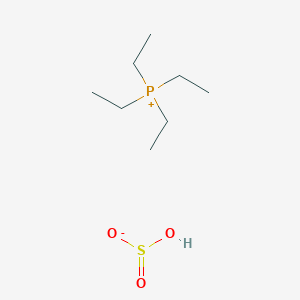

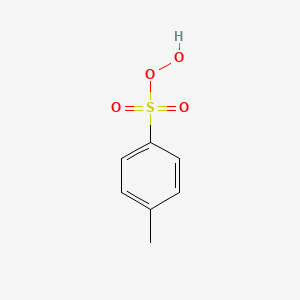

![N-(9-Fluoro-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydroxylamine](/img/structure/B14286981.png)
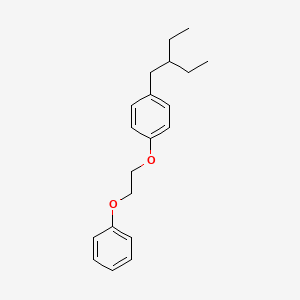
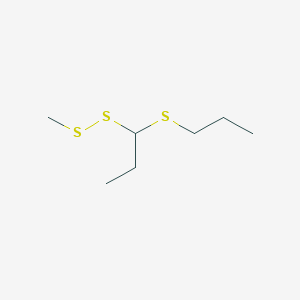
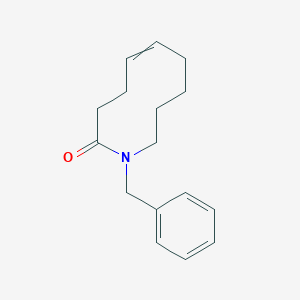
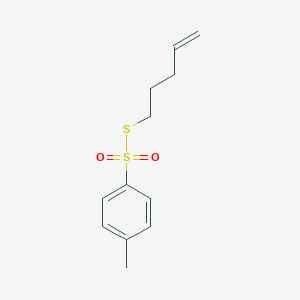
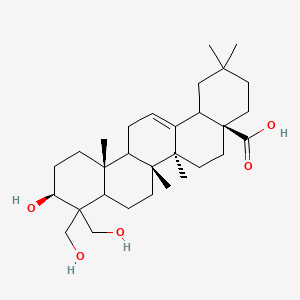
![4H,6H-Thieno[3,4-c]furan, 5,5-dioxide](/img/structure/B14287019.png)
